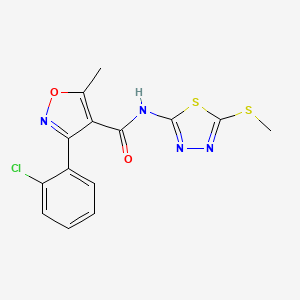
3-(2-chlorophenyl)-5-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-5-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H11ClN4O2S2 and its molecular weight is 366.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-chlorophenyl)-5-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activities, synthesis methods, and relevant case studies.
- Molecular Formula : C14H11ClN4O2S2
- Molecular Weight : 366.84 g/mol
- CAS Number : 391875-73-3
Synthesis and Derivatives
The synthesis of this compound involves the reaction of specific precursors which include isoxazole derivatives and thiadiazole moieties. The detailed synthetic pathways have been documented in various studies, highlighting the importance of substituent variations on biological activity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor necrosis factor (TNF) production in response to lipopolysaccharide (LPS) stimulation .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 | 15 | Apoptosis induction |
| Study B | Jurkat | 10 | TNF inhibition |
Immunosuppressive Effects
The compound has also been evaluated for its immunosuppressive properties. It was found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). The results indicated a dose-dependent relationship where higher concentrations led to more significant suppression of immune response .
| Compound | Effect on PBMC Proliferation | Concentration (µM) |
|---|---|---|
| MM3 | Strong inhibition | 6.25 |
| MM2 | Moderate inhibition | 12.5 |
Cytotoxicity Studies
Toxicity assessments using various cell lines have shown that while some derivatives exhibit potent biological activity, they also possess differential toxicity profiles. For example, certain derivatives showed low cytotoxicity against A549 cells while maintaining high antiproliferative activity .
Case Studies
-
Case Study on Anticancer Activity
In a study involving various isoxazole derivatives, it was observed that the compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 15 µM. The study highlighted its potential as a lead compound for further development in cancer therapy. -
Immunological Response Modulation
Another research focused on the immunomodulatory effects of this compound demonstrated that it could enhance the expression of pro-apoptotic markers such as caspases and NF-κB1 in Jurkat cells, suggesting its utility in modulating immune responses .
属性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S2/c1-7-10(12(20)16-13-17-18-14(22-2)23-13)11(19-21-7)8-5-3-4-6-9(8)15/h3-6H,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUJKENDGKTKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














